molecular formula C19H20N4O B13834932 3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one

3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one

Cat. No.: B13834932
M. Wt: 320.4 g/mol
InChI Key: NTTJQAYVRFUMCJ-UHFFFAOYSA-N
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Description

3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines an indole core with a benzylpiperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-benzylpiperazine to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylpiperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Benzylpiperazin-1-yl)amino]indol-2-one is unique due to its specific combination of an indole core with a benzylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

(3Z)-3-(4-benzylpiperazin-1-yl)imino-1H-indol-2-one

InChI

InChI=1S/C19H20N4O/c24-19-18(16-8-4-5-9-17(16)20-19)21-23-12-10-22(11-13-23)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,21,24)

InChI Key

NTTJQAYVRFUMCJ-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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